Diethanolamine myristyl sulfate
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Overview
Description
Diethanolamine myristyl sulfate is a chemical compound that is commonly used in various industrial and cosmetic applications. It is the diethanolamine salt of myristyl sulfate, which is derived from myristic acid, a fatty acid found in nutmeg and other natural sources. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, foaming, and cleansing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine myristyl sulfate is typically synthesized through the reaction of diethanolamine with myristyl sulfate. The reaction involves the following steps:
Preparation of Myristyl Sulfate: Myristic acid is first converted to myristyl alcohol through a reduction process. Myristyl alcohol is then sulfated using sulfur trioxide or chlorosulfonic acid to produce myristyl sulfate.
Reaction with Diethanolamine: Myristyl sulfate is then reacted with diethanolamine under controlled conditions to form this compound. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diethanolamine myristyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethanolamine myristyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization of hydrophobic compounds.
Biology: The compound is used in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent and to enhance the bioavailability of certain drugs.
Industry: this compound is widely used in the production of personal care products, such as shampoos, soaps, and lotions, due to its foaming and cleansing properties.
Mechanism of Action
The mechanism of action of diethanolamine myristyl sulfate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and foams. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion in aqueous solutions. This property is particularly useful in cleansing and emulsification processes.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleansing properties.
Cocamidopropyl betaine: A surfactant derived from coconut oil, known for its mildness and compatibility with other surfactants.
Triethanolamine lauryl sulfate: Similar to diethanolamine myristyl sulfate but derived from lauric acid instead of myristic acid.
Uniqueness
This compound is unique due to its specific combination of diethanolamine and myristyl sulfate, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in formulations that require both emulsification and foaming. Additionally, its mildness and compatibility with other ingredients make it a preferred choice in personal care products.
Properties
CAS No. |
65104-61-2 |
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Molecular Formula |
C18H41NO6S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H,15,16,17);5-7H,1-4H2 |
InChI Key |
QZUFUZCFYQJWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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